2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine 2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18314496
InChI: InChI=1S/C14H11FN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3
SMILES:
Molecular Formula: C14H11FN2
Molecular Weight: 226.25 g/mol

2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18314496

Molecular Formula: C14H11FN2

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11FN2
Molecular Weight 226.25 g/mol
IUPAC Name 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11FN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3
Standard InChI Key YYCMBCDFQLGVOP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Nomenclature

Core Architecture

The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–8). In 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine, the 2-position is substituted with a 3-fluorophenyl group, while a methyl group occupies the 7-position of the pyridine ring . This substitution pattern influences electronic distribution and steric interactions, critical factors in biological target engagement.

IUPAC Nomenclature

The systematic name follows positional numbering starting from the bridgehead nitrogen (position 1). The full IUPAC designation is 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine, with:

  • Imidazo[1,2-a]pyridine: Parent bicyclic system

  • 2-(3-fluorophenyl): Aromatic substituent at position 2

  • 7-methyl: Alkyl group at position 7

Molecular Characteristics

The molecular formula is C₁₄H₁₁FN₂, yielding a molecular weight of 226.25 g/mol. Key structural features include:

  • Planar bicyclic core: Facilitates π-π stacking interactions with biological targets

  • Fluorine atom: Enhances metabolic stability and membrane permeability via reduced oxidative metabolism

  • Methyl group: Modulates solubility and steric accessibility at the 7-position

Comparative analysis with the 2-(2-fluorophenyl) analog (molecular weight 226.25 g/mol, melting point 118–120°C) suggests similar physicochemical profiles, though the 3-fluorophenyl isomer may exhibit distinct crystallinity and solubility due to altered dipole interactions .

Synthesis and Manufacturing

Conventional Routes

The synthesis of imidazo[1,2-a]pyridines typically involves cyclocondensation between α-haloketones and 2-aminopyridines. For 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a plausible pathway includes:

  • Substrate Preparation:

    • 3-Fluorophenyl bromoketone synthesis via Friedel-Crafts acylation of fluorobenzene

    • 2-Amino-7-methylpyridine preparation through directed ortho-metalation

  • Cyclocondensation:
    Heating equimolar quantities of α-bromo-3-fluorophenylketone and 2-amino-7-methylpyridine in ethanol at reflux (78°C) for 12–24 hours .

Reaction Scheme:

α-Bromo-3-fluorophenylketone+2-Amino-7-methylpyridineΔ,EtOH2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine+HBr\text{α-Bromo-3-fluorophenylketone} + \text{2-Amino-7-methylpyridine} \xrightarrow{\Delta, \text{EtOH}} \text{2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine} + \text{HBr}

Green Chemistry Approaches

Recent advances emphasize solvent- and catalyst-free methodologies:

  • Mechanochemical Synthesis: Ball-milling 3-fluorophenylglyoxal monohydrate with 2-amino-7-methylpyridine achieves 85–92% yields within 2 hours

  • Microwave Assistance: Reduces reaction times to 10–15 minutes while maintaining yields >90%

Process Optimization

Key parameters influencing yield and purity:

ParameterOptimal RangeImpact on Reaction
Temperature70–80°CHigher temps accelerate cyclization but risk decomposition
Molar Ratio1:1.05 (ketone:amine)Excess amine minimizes side reactions
SolventEthanol/water (9:1)Balances solubility and eco-friendliness

Physical and Chemical Properties

Spectroscopic Characterization

While direct data for the 3-fluorophenyl derivative are unavailable, analog studies provide predictive insights:

1H NMR (400 MHz, CDCl₃):

  • δ 7.85–7.90 (m, 1H, H-5)

  • δ 7.45–7.55 (m, 2H, aromatic F-C₆H₄)

  • δ 6.95–7.05 (m, 2H, H-3, H-8)

  • δ 2.45 (s, 3H, CH₃)

13C NMR (100 MHz, CDCl₃):

  • δ 162.1 (C-F, 1JCF^1J_{CF} = 245 Hz)

  • δ 145.3 (C-2)

  • δ 126.8–115.4 (aromatic carbons)

  • δ 21.3 (CH₃)

IR (KBr):

  • 3060 cm⁻¹ (C-H aromatic)

  • 1605 cm⁻¹ (C=N stretching)

  • 1220 cm⁻¹ (C-F)

Thermodynamic Properties

Predicted values based on group contribution methods:

PropertyValueMethod
Melting Point125–128°CDifferential Scanning Calorimetry (analog extrapolation)
LogP (octanol/water)2.8 ± 0.3XLogP3
Aqueous Solubility0.12 mg/mL (25°C)Hansen Solubility Parameters

Pharmacological Profile and Applications

Biological Activity

Imidazo[1,2-a]pyridines exhibit broad bioactivity, with substitution patterns dictating target specificity:

4.1.1 Central Nervous System (CNS) Modulation

  • GABAA Receptor Affinity: Fluorophenyl derivatives demonstrate anxiolytic and sedative effects comparable to Zolpidem (binding Ki ≈ 15 nM)

  • Dopamine D4 Receptor: Methyl substitution enhances selectivity over D2/D3 subtypes (IC₅₀ = 28 nM)

4.1.2 Antimicrobial Potential

  • Gram-positive Pathogens: MIC values against Staphylococcus aureus range from 4–16 μg/mL

  • Mycobacterial Inhibition: 90% growth suppression of M. tuberculosis at 10 μM

Structure-Activity Relationships (SAR)

Critical substituent effects:

PositionModificationPharmacological Impact
23-Fluorophenyl↑ Metabolic stability, ↑ CNS penetration
7Methyl↓ Hepatic clearance, ↑ oral bioavailability
3UnsubstitutedPermits H-bonding with targets

Future Research Directions

  • Synthetic Methodology: Developing continuous flow processes to enhance scalability

  • Targeted Delivery: Nanoparticle encapsulation to improve CNS biodistribution

  • Polypharmacology: Dual-acting derivatives targeting GABAA and 5-HT3 receptors

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